Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

SNAr Amination Synthetic Yield Optimization Pyrimidine Functionalization

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS 5909-24-0) is a polyfunctional pyrimidine building block featuring a 4-chloro leaving group, a 2-methylthio moiety capable of oxidation or displacement, and a 5-ethyl ester handle for further elaboration. With a molecular formula of C₈H₉ClN₂O₂S and a molecular weight of 232.69 g/mol, this solid crystalline compound (melting point 61–65 °C) is a versatile intermediate in medicinal chemistry, enabling efficient access to pyrimidine-fused heterocycles and kinase-targeted libraries.

Molecular Formula C8H9ClN2O2S
Molecular Weight 232.69 g/mol
CAS No. 5909-24-0
Cat. No. B014230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
CAS5909-24-0
Synonyms2-Methylthio-4-chloro-5-ethoxycarbonylpyrimidine;  4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester;  4-Chloro-2-methane-_x000B_sulfanylpyrimidine-5-carboxylic Acid Ethyl Ester;  NSC 123534; 
Molecular FormulaC8H9ClN2O2S
Molecular Weight232.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1Cl)SC
InChIInChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
InChIKeySNNHLSHDDGJVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester (CAS 5909-24-0): Core Structural Profile and Sourcing Overview


4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS 5909-24-0) is a polyfunctional pyrimidine building block featuring a 4-chloro leaving group, a 2-methylthio moiety capable of oxidation or displacement, and a 5-ethyl ester handle for further elaboration [1]. With a molecular formula of C₈H₉ClN₂O₂S and a molecular weight of 232.69 g/mol, this solid crystalline compound (melting point 61–65 °C) is a versatile intermediate in medicinal chemistry, enabling efficient access to pyrimidine-fused heterocycles and kinase-targeted libraries [2][3]. Its commercial availability in high purity (>97% by GC) from major suppliers supports consistent research and development workflows in pharmaceutical and agrochemical settings [3].

Why Uncontrolled Substitution of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester (CAS 5909-24-0) Risks Synthetic and Pharmacological Failure


Indiscriminate substitution of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester with seemingly similar pyrimidine analogs (e.g., 2,4-dichloro derivatives, 2-methylthio-5-nitrile variants, or non-esterified acids) is ill-advised due to profound differences in reactivity, selectivity, and downstream biological outcomes [1]. The unique combination of a 4-chloro nucleofuge, a 2-methylthio group (capable of orthogonal oxidation to a sulfoxide/sulfone), and a 5-ethyl ester directing group imparts a distinct SNAr regioselectivity profile and synthetic utility that are not mirrored in compounds lacking this precise substitution pattern [2]. Consequently, using a generic analog can derail synthetic routes, compromise yields, or produce biologically inactive analogs in kinase inhibitor programs where the pyrimidine core’s substitution directly dictates ATP-binding pocket complementarity . The following quantitative evidence section delineates the specific, verifiable points of differentiation that substantiate the privileged status of this exact building block.

Quantitative Differentiation Guide for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester (CAS 5909-24-0): Evidence for Prioritized Selection


Superior SNAr Amination Yield vs. Non-Esterified Analog: Synthetic Efficiency Advantage

The target compound demonstrates exceptionally high synthetic efficiency in nucleophilic aromatic substitution (SNAr) reactions with primary amines, delivering a 90% isolated yield for the 4-ethylamino derivative under mild conditions [1]. This stands in stark contrast to the non-esterified acid analog, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 74840-34-9), which under comparable amination conditions typically affords yields below 40% due to competing carboxylate formation and diminished electrophilicity at the 4-position . The ethyl ester not only activates the pyrimidine ring toward nucleophilic attack but also serves as a protective group, preventing side reactions and simplifying workup procedures.

SNAr Amination Synthetic Yield Optimization Pyrimidine Functionalization Medicinal Chemistry Intermediates

High-Purity Specification (≥97% by GC) with Defined Thermal Stability: Ensuring Reproducible Kinase Inhibitor Synthesis

Commercially, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester is routinely supplied with a guaranteed minimum purity of 97.0% as determined by gas chromatography (GC), and a sharp melting point of 61.0–65.0 °C (lit. 62 °C) [1]. This contrasts with less rigorously characterized pyrimidine building blocks, such as 4,6-dichloro-2-(methylthio)pyrimidine, which often exhibits broader melting ranges and lower certified purity due to its higher hygroscopicity and hydrolytic instability . The high purity of the target compound is essential when used as a starting material in the synthesis of pyrimidinopyridones—potent and selective inhibitors of FMS tyrosine kinase—where even minor impurities can lead to off-target kinase inhibition or irreproducible biological activity .

Purity Specification Kinase Inhibitor Synthesis QC Standards Reproducibility

Orthogonal Oxidation to Sulfinyl/Sulfonyl Analogues: Enabling Divergent Late-Stage Functionalization

The 2-methylthio group in this compound serves as a latent handle for orthogonal oxidation, providing access to sulfinyl and sulfonyl derivatives with enhanced reactivity for subsequent SNAr displacement . Oxidation of the target compound with m-chloroperbenzoic acid (mCPBA) yields the corresponding sulfinyl derivative in 82% yield, a transformation that dramatically increases electrophilicity at the 2-position . In contrast, direct displacement of the 2-methylthio group in the parent compound under similar conditions is sluggish (<20% conversion) . This orthogonal reactivity is not available in 2-chloro-4-(methylthio) regioisomers or 2-amino analogs, which cannot be selectively oxidized without affecting other functional groups.

Late-Stage Functionalization Oxidation Divergent Synthesis Pyrimidine Library Synthesis

Validated Intermediate for Pan-Kinase Inhibitor Synthesis: Precedence in Cdk4, PDGF, FGF, and EGF Programs

Literature and vendor documentation explicitly validate 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester as a key intermediate in synthesizing inhibitors of multiple therapeutically relevant kinases, including Cdk4, PDGF, FGF, and EGF . This is in contrast to the closely related 4-chloro-2-(methylthio)pyrimidine (CAS 49844-90-8), which lacks the 5-ester handle and is primarily employed in simpler marine alkaloid total synthesis (e.g., variolin B1) rather than kinase-directed medicinal chemistry . The presence of the 5-ethyl ester in the target compound is critical for constructing the pyrido[2,3-d]pyrimidin-7-one scaffold, a privileged core in FMS tyrosine kinase inhibitors with demonstrated anti-inflammatory and anti-proliferative activities [1].

Kinase Inhibitor Drug Discovery FMS Tyrosine Kinase Cdk4 PDGF

Agrochemical Intermediate Versatility: Broader Industrial Utility vs. Specialized Analogs

Beyond pharmaceuticals, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester is documented as a key intermediate in the synthesis of agrochemicals, particularly herbicides . This dual-use (pharma/agro) profile is not shared by the 5-carboxaldehyde analog (4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, CAS 148256-82-0), which is exclusively cited for agrochemical innovation [1]. The ester functionality in the target compound provides a hydrolytically stable handle that can be transformed into amides, acids, or alcohols as needed, offering greater synthetic flexibility for both pharma and agro applications compared to the more reactive (and less stable) aldehyde analog.

Agrochemical Intermediate Herbicide Synthesis Crop Protection Pyrimidine Derivatives

Regioselectivity Advantage in Cross-Coupling: Distinct from Dichloro Analogs

In palladium-catalyzed cross-coupling reactions with benzylzinc reagents, 2-(methylthio)pyrimidines exhibit a regioselectivity profile opposite to that of their 2,4-dichloropyrimidine counterparts . Specifically, the 2-methylthio group directs coupling to the 4-position with high fidelity, whereas 2,4-dichloropyrimidines show less predictable selectivity (often mixtures of 2- and 4-substituted products) . The presence of the 5-ethyl ester in the target compound further enhances this regioselectivity by electronically deactivating the 2-position, ensuring clean mono-coupling at C4—a critical requirement for generating homogeneous compound libraries for SAR studies [1].

Cross-Coupling Regioselectivity Palladium Catalysis Benzylzinc Reagents

High-Impact Application Scenarios for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester (CAS 5909-24-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Efficient Synthesis of Pyrimidinopyridone-Based Kinase Inhibitors (FMS, Cdk4, PDGF)

This building block is optimally deployed in the synthesis of pyrido[2,3-d]pyrimidin-7-one scaffolds, which are potent and selective inhibitors of FMS tyrosine kinase . The high-purity (>97% GC) starting material and the demonstrated 90% yield in SNAr amination enable robust, scalable preparation of these advanced intermediates [1][2]. The 2-methylthio group can be oxidatively activated to a sulfone for late-stage diversification, facilitating SAR exploration of the kinase ATP-binding pocket .

Parallel Library Synthesis: Regioselective Cross-Coupling for SAR-Driven Hit-to-Lead Campaigns

The compound's predictable regioselectivity in palladium-catalyzed cross-couplings (favoring C4 over C2) makes it a superior choice for generating diverse pyrimidine libraries . Unlike 2,4-dichloro analogs that often yield product mixtures, this building block delivers clean 4-substituted products, reducing purification time and enabling high-throughput parallel synthesis . The 5-ethyl ester serves as a convenient handle for further amidation or hydrolysis to generate focused compound collections for kinase inhibition screening.

Agrochemical Research: Herbicide Intermediate with Scalable Synthetic Route

For industrial agrochemical programs, this compound serves as a key intermediate in herbicide synthesis . The robust, high-yielding SNAr chemistry (90% yield) and the ability to scale the reaction (demonstrated on 10 g scale) provide a reliable manufacturing route [1]. Its dual-use (pharma/agro) profile can also streamline supply chains for organizations with diversified R&D portfolios .

Process Chemistry: Late-Stage Functionalization via Orthogonal Oxidation

The 2-methylthio group can be cleanly oxidized to a sulfinyl or sulfonyl moiety (82% yield with mCPBA), dramatically enhancing electrophilicity for subsequent SNAr displacements . This orthogonal reactivity allows for the introduction of diverse amine substituents at a late stage, a valuable strategy for generating analogs of advanced kinase inhibitor leads without repeating the entire synthetic sequence .

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